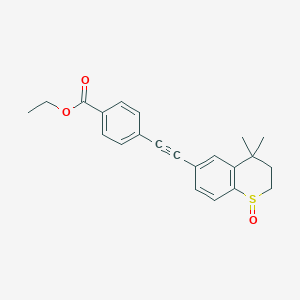
Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WYC-209 is a synthetic retinoid compound known for its potent anti-cancer properties. It functions primarily as a retinoic acid receptor agonist and has shown significant efficacy in inhibiting the proliferation of malignant tumor-repopulating cells, particularly in melanoma, lung cancer, ovarian cancer, and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WYC-209 involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of a retinoid backbone, followed by specific functional group modifications to enhance its binding affinity and selectivity towards retinoic acid receptors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of WYC-209 follows a similar synthetic route but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, ensuring that the compound maintains its high purity and activity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
WYC-209 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of WYC-209 with modified functional groups. These derivatives are often tested for their biological activity to identify more potent analogs .
Scientific Research Applications
WYC-209 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
WYC-209 exerts its effects by binding to retinoic acid receptors within cells. This binding induces apoptosis, primarily through the caspase 3 pathway. The compound also down-regulates the expression of WNT4 via retinoic acid receptor alpha, inhibiting the progression of gastric cancer . Additionally, WYC-209 reduces cellular traction forces, leading to chromatin decondensation and activation of apoptosis genes .
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: A natural retinoid used in cancer therapy but with higher toxicity.
13-cis-retinoic acid: Another natural retinoid with similar anti-cancer properties but different side effect profiles.
Tamibarotene: A synthetic retinoid with applications in leukemia treatment.
Uniqueness of WYC-209
WYC-209 stands out due to its high efficacy in inducing apoptosis in cancer stem cells and its lower toxicity compared to other retinoids. Its rigid structure limits flexibility, reducing the potential for toxicity development .
Properties
Molecular Formula |
C22H22O3S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 4-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]benzoate |
InChI |
InChI=1S/C22H22O3S/c1-4-25-21(23)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)22(2,3)13-14-26(20)24/h7-12,15H,4,13-14H2,1-3H3 |
InChI Key |
BTLUWTPBBDYOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


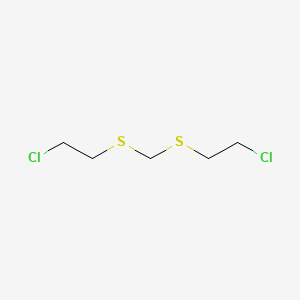

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111853.png)
![2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14111859.png)
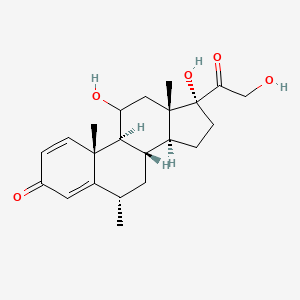
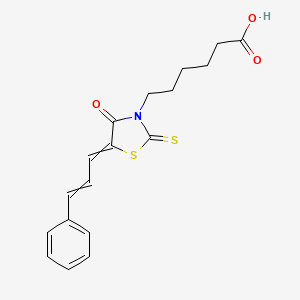
![[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14111875.png)
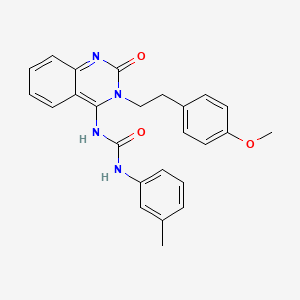
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111887.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111895.png)
![N-(2-chloro-6-methylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111901.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14111914.png)
![Methyl 4-{7-fluoro-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14111918.png)
